N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the imidazole derivative with 4-methoxybenzyl chloride under basic conditions.
Attachment of the Bromophenyl Group: The final step includes the coupling of the intermediate with 4-bromophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like Pd/C and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Pd/C catalyst with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine
- N-(4-bromophenyl)-4-methoxybenzylamine
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the sulfanyl group distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-24-16-8-6-15(7-9-16)22-11-10-20-18(22)25-12-17(23)21-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPISQNHPQEYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.